![molecular formula C16H24N2O3S B4736048 N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4736048.png)
N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as EPEPC, is a synthetic compound that has received attention due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mechanism of Action
The exact mechanism of action of N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitters, including dopamine and glutamate. Additionally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to activate certain ion channels in the brain, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has a variety of biochemical and physiological effects, including analgesia, modulation of neurotransmitter activity, and neuroprotection. In particular, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to reduce pain sensitivity in animal models, suggesting that it may be a promising alternative to traditional pain medications. Additionally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to modulate the activity of dopamine and glutamate in the brain, which may contribute to its effects on addiction and related behaviors. Finally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its ability to modulate neurotransmitter activity, making it a promising tool for studying addiction and related behaviors. Additionally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases. However, one limitation of using N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of pain, either as a standalone medication or in combination with other pain medications. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide and its effects on neurotransmitter activity. Finally, research is needed to explore the potential use of N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, including studies on pain management, addiction, and neurodegenerative diseases. In particular, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to have analgesic properties, making it a potential alternative to traditional pain medications. Additionally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to modulate the activity of certain neurotransmitters, making it a promising tool for studying addiction and related behaviors. Finally, N-(4-ethylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-ethylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-5-7-15(8-6-13)17-16(19)14-9-11-18(12-10-14)22(20,21)4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRPDQGTVKZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(ethylsulfonyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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